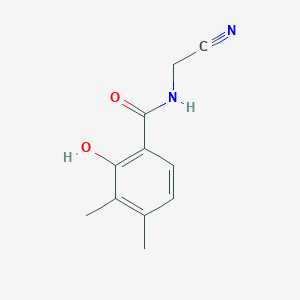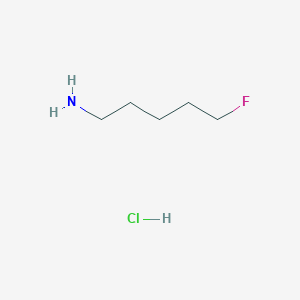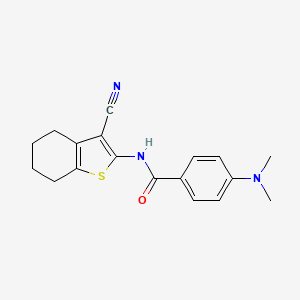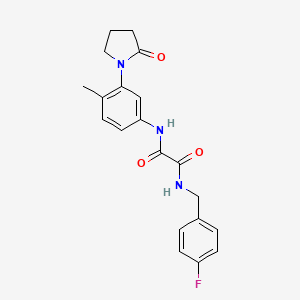![molecular formula C10H18O B2952848 2-(3-Bicyclo[4.1.0]heptanyl)propan-1-ol CAS No. 2248358-90-7](/img/structure/B2952848.png)
2-(3-Bicyclo[4.1.0]heptanyl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Bicyclo[4.1.0]heptanyl)propan-1-ol is a chemical compound with the molecular formula C10H18O and a molecular weight of 154.253 g/mol. This compound features a bicyclic structure, which is a characteristic that often imparts unique chemical and physical properties. The bicyclo[4.1.0]heptane moiety is a rigid, three-dimensional structure that can influence the compound’s reactivity and interactions with other molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bicyclo[4.1.0]heptanyl)propan-1-ol can be achieved through various synthetic routes. One common method involves the double alkylation of cyclohexane 1,3-diesters with diiodomethane . This process typically requires the use of strong bases and controlled reaction conditions to ensure the formation of the desired bicyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, would likely be applied to produce this compound efficiently and in high yield.
化学反应分析
Types of Reactions
2-(3-Bicyclo[4.1.0]heptanyl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
科学研究应用
2-(3-Bicyclo[4.1.0]heptanyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of drugs that target specific molecular pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-(3-Bicyclo[4.1.0]heptanyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The rigid bicyclic structure can influence how the compound binds to enzymes or receptors, potentially leading to unique biological effects. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully understand its effects.
相似化合物的比较
Similar Compounds
Bicyclo[3.1.1]heptanes: These compounds share a similar bicyclic structure but differ in the arrangement of carbon atoms.
Bicyclo[2.2.2]octanes: Another class of bicyclic compounds with different ring sizes and properties.
Bicyclo[1.1.1]pentanes: These compounds have a smaller bicyclic structure and different reactivity.
Uniqueness
2-(3-Bicyclo[4.1.0]heptanyl)propan-1-ol is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in scientific research and industry.
属性
IUPAC Name |
2-(3-bicyclo[4.1.0]heptanyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-7(6-11)8-2-3-9-5-10(9)4-8/h7-11H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTAUUMORUGDKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCC2CC2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
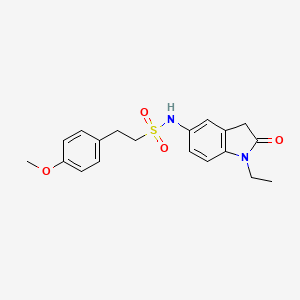
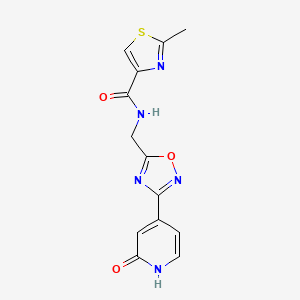
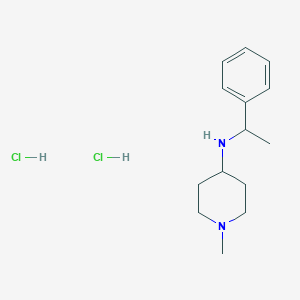
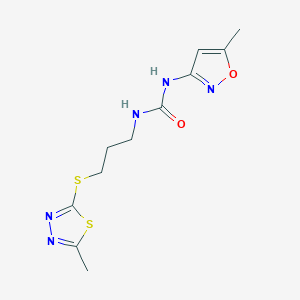
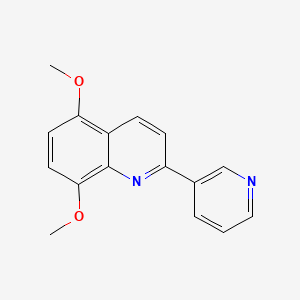
![2-[8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2952776.png)
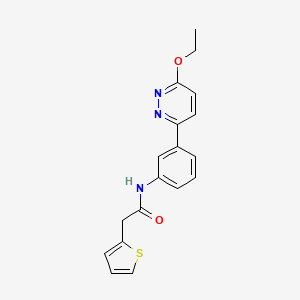
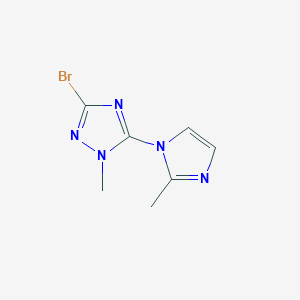
![(E)-3-(3,4-Dichloroanilino)-1-[2-(3,5-diphenylpyrazol-1-yl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B2952779.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2952781.png)
